Florantyrone

Description

Historical Context of Florantyrone Research and Discovery

The preparation of this compound has been known for a considerable time. Early research into this compound dates back at least to the mid-20th century. Patents related to its preparation, such as U.S. Patents 2,560,425 (1951) and 2,773,091 (1956), indicate its presence in scientific and industrial contexts during that period wikipedia.orgdrugfuture.com. These early investigations likely focused on its synthesis and basic properties.

Significance of this compound in Chemical and Pharmaceutical Sciences

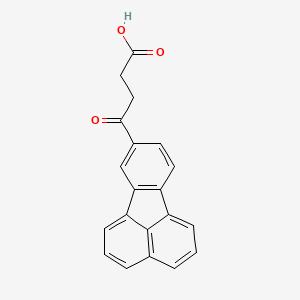

This compound holds significance in chemical sciences due to its structure, which incorporates a fluoranthene (B47539) moiety linked to a γ-oxobutanoic acid chain wikipedia.orgdrugfuture.com. This structural feature makes it relevant in the study of polycyclic aromatic hydrocarbons and their derivatives.

In pharmaceutical sciences, this compound is recognized for its biological activity, particularly its classification as a cholagogue and choleretic wikipedia.orgsemanticscholar.orghodoodo.comonelook.com. These properties relate to its ability to stimulate bile secretion and flow. This pharmacological action has historically positioned this compound as a subject of research concerning biliary function and related disorders wikipedia.orgsemanticscholar.orghodoodo.com.

Recent academic interest also highlights its potential in drug repurposing studies, exploring its interactions with biological targets such as the serotonin (B10506) transporter (SERT) and Histone deacetylase 1 (HDAC1) nih.govresearchgate.netsemanticscholar.org.

Overview of Key Academic Research Trajectories involving this compound

Academic research involving this compound has followed several trajectories:

Synthesis and Chemical Properties: Early research focused on methods for synthesizing this compound and characterizing its basic chemical and physical properties, such as melting point and solubility wikipedia.orgdrugfuture.com.

Metabolism Studies: Investigations into how the body processes this compound have been a notable research area, with studies dating back to the 1960s exploring its metabolites mdpi.comnih.govresearchgate.netsemanticscholar.org.

Pharmacological Activity (Cholagogue/Choleretic): A primary focus has been the study of this compound's effects on bile secretion and flow, understanding its mechanism as a cholagogue and choleretic wikipedia.orgsemanticscholar.orghodoodo.comonelook.com.

Drug Repurposing and Molecular Interactions: More recent research trajectories involve in silico studies exploring the potential of this compound to interact with various biological targets, suggesting possibilities for repurposing. For instance, molecular docking studies have investigated its binding affinity to proteins like the serotonin transporter (SERT) and Histone deacetylase 1 (HDAC1) nih.govresearchgate.netsemanticscholar.org. These studies often involve computational techniques like molecular docking and molecular dynamics simulations to predict binding modes and affinities nih.govresearchgate.netsemanticscholar.org.

Detailed research findings from these trajectories contribute to the understanding of this compound's chemical behavior and potential biological applications. For example, in silico studies have provided data on the predicted binding affinities of this compound to certain protein targets.

| Compound | Predicted Binding Affinity (kcal/mol) | Target Protein | Source |

| This compound | -10.6 | Serotonin Transporter | nih.gov |

| This compound | -9.4 | Histone deacetylase 1 | researchgate.netsemanticscholar.org |

These computational findings suggest potential avenues for further in vitro and in vivo research to validate the predicted interactions and explore the pharmacological implications.

Academic research has also touched upon the compound's effects in animal models, such as studies investigating its action on liver regeneration in rats tandfonline.com.

The diverse research trajectories, from early synthesis and metabolism studies to modern in silico drug repurposing efforts, underscore the continued academic interest in this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoranthen-8-yl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O3/c21-18(9-10-19(22)23)13-7-8-14-15-5-1-3-12-4-2-6-16(20(12)15)17(14)11-13/h1-8,11H,9-10H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBAOSCOLAGPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023055 | |

| Record name | Florantyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN METHANOL, ETHANOL, AQ SOLN OF SODIUM CARBONATE | |

| Record name | FLORANTYRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE PLATELETS FROM DIOXANE + ETHANOL | |

CAS No. |

519-95-9 | |

| Record name | γ-Oxo-8-fluoranthenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Florantyrone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Florantyrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Florantyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Florantyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLORANTYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ5LMI200P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLORANTYRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

195 °C | |

| Record name | Florantyrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLORANTYRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Pharmacological Mechanisms and Biological Activities of Florantyrone

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular targets and pathways influenced by Florantyrone is crucial for defining its therapeutic potential.

This compound is known to increase the flow of bile from the liver (choleretic action) and promote the discharge of bile from the gallbladder (cholagogue action) wikipedia.orgresearchgate.netscribd.combiologydiscussion.comyoutube.com.

Bile secretion by the liver is a complex process primarily driven by the active transport of bile acids from hepatocytes into the bile canaliculi genome.jpnih.govmhmedical.com. Bile acids themselves act as potent choleretics, creating an osmotic gradient that drives water and electrolyte flow into the bile youtube.comgenome.jpnih.gov. Hormones such as secretin and gastrin also play a significant role in regulating biliary and pancreatic secretions nih.govnih.govwikipedia.orgpancreapedia.org. Secretin, released in response to acidic chyme in the duodenum, stimulates the secretion of bicarbonate-rich fluid by ductal cells, increasing bile volume and fluidity nih.govnih.govwikipedia.orgpancreapedia.org. Research indicates that this compound's mode of action involves stimulating the release of hormones like secretin and gastrin . This hormonal stimulation is suggested to be pivotal in regulating pancreatic secretions .

In addition to its effects on bile, experimental studies in animal models have shown that this compound enhanced digestive enzyme secretion . Pancreatic digestive enzyme secretion is tightly regulated by hormonal and neural signals, with key roles played by cholecystokinin (B1591339) (CCK), secretin, and acetylcholine (B1216132) nih.govnih.govnaspghan.org. The stimulation of secretin and gastrin release by this compound, as noted in relation to bile secretion, is also implicated in the regulation of pancreatic secretions, which include digestive enzymes . This suggests a potential indirect mechanism by which this compound may enhance digestive enzyme output through the modulation of these regulatory hormones.

Beyond its established gastrointestinal effects, research has explored the potential neuropharmacological activities of this compound.

Research has indicated that this compound can modulate neurotransmitter levels, particularly in contexts characterized by altered GABAergic signaling . Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and GABAergic interneurons are critical in regulating neuronal excitability and modulating responses, including those related to anxiety youtube.comnih.gov. Alterations in GABAergic signaling are implicated in various neurological and psychiatric conditions youtube.comnih.govnih.gov. The reported modulation of these pathways by this compound suggests a potential influence on neuronal activity.

Based on its neuropharmacological effects, particularly the modulation of GABAergic signaling, this compound has been suggested to have potential therapeutic roles in epilepsy and anxiety disorders . Epilepsy is characterized by excessive synchronous neuronal excitation, and dysfunction in inhibitory neurotransmitter systems, including the GABAergic system, contributes to its pathophysiology youtube.comnih.gov. Similarly, anxiety disorders are associated with dysregulation of neural circuits, where GABAergic inhibition plays a key modulatory role nih.gov. While the precise mechanisms by which this compound might exert effects in these conditions require further detailed investigation, its observed modulation of neurotransmitter levels, specifically within the GABAergic system, provides a basis for exploring these potential applications .

Modulation of Neurotransmitter Levels, particularly GABAergic Signaling

Potential Mechanisms as a Bile Acid Sequestrant

Bile acid sequestrants are a class of compounds that primarily function by binding to bile acids within the gastrointestinal tract www.gov.jewikipedia.orgrxlist.com. This binding prevents the reabsorption of bile acids, thereby disrupting their enterohepatic circulation wikipedia.org. The liver compensates for the loss of bile acids by increasing their synthesis, a process that utilizes cholesterol www.gov.jewikipedia.orgnv.govnih.gov. This mechanism leads to a reduction in serum low-density lipoprotein cholesterol (LDL-C) levels www.gov.jewikipedia.orgrxlist.comnv.gov. While this compound is described as a cholagogue and choleretic, agents that promote bile flow wikipedia.orgnih.gov, the specific mechanism by which this compound might act as a bile acid sequestrant is not explicitly detailed in the available information. The general action of bile acid sequestrants involves anion exchange resins that bind bile acids for fecal excretion wikipedia.org.

Investigation of Interactions within Cholesterol Metabolism Pathways

The modulation of bile acids has a direct impact on cholesterol metabolism www.gov.jewikipedia.orgnv.govnih.gov. By increasing the demand for bile acid synthesis, bile acid sequestrants promote the conversion of intracellular cholesterol into bile acids in the liver nih.gov. This reduction in hepatic cholesterol stores leads to an upregulation of LDL receptor expression on liver cell surfaces, which in turn enhances the uptake and clearance of LDL-C from the bloodstream, further lowering circulating cholesterol levels nv.govnih.gov. Cholesterol metabolism involves complex pathways, including de novo synthesis via the mevalonate (B85504) pathway and uptake mediated by LDL receptors ijbs.commednexus.org. While this compound's role as a cholagogue affects bile flow, which is intrinsically linked to cholesterol homeostasis, detailed investigations specifically outlining this compound's direct interactions within the broader cholesterol synthesis or uptake pathways beyond the general effects of bile acid modulation are limited in the provided information. A related compound, Itanoxone, has shown a lipid-lowering effect potentially attributable to a metabolite nih.gov.

Proposed Anti-inflammatory Action Mechanisms

The potential for this compound to exert anti-inflammatory effects has been considered, particularly in the context of its structural relationship to other arylalkanoic acid derivatives nih.govmdpi.com. However, the available information indicates that the possible anti-inflammatory action of this compound remains to be definitively ascertained nih.gov.

Some arylalkanoic acids exhibit anti-inflammatory activity through metabolic conversion to active forms, often involving the formation of an acetic acid moiety that can interact with cyclooxygenase (COX) enzymes nih.govmdpi.comsemanticscholar.org. COX enzymes are key mediators in the synthesis of prostaglandins, which are involved in inflammatory responses wfsahq.orgtg.org.auresearchgate.net. This compound is known to undergo metabolic conversion in vivo, resulting in the formation of several metabolites nih.govmdpi.comnih.gov. However, evidence confirming the formation of a specific acetic acid metabolite from this compound, which would be analogous to the active forms of some related anti-inflammatory compounds, has not been provided nih.govmdpi.com.

Metabolic conversion of drugs, including the formation of active metabolites, is often facilitated by cytochrome P450 (CYP) enzymes, particularly those in the liver creative-proteomics.comnih.govmetwarebio.com. CYP1A2 is one such enzyme known to be involved in the metabolism of various compounds nih.gov. Docking experiments have suggested that this compound is capable of entering the binding site of CYP1A2 nih.govmdpi.com. This interaction with CYP1A2 is considered a necessary step for potential metabolic conversion mdpi.comsemanticscholar.org. The ability to interact with CYP1A2 may play a role in the metabolic fate of this compound, potentially influencing the formation of its various metabolites nih.govmdpi.comnih.gov.

Role of Metabolic Conversion to Active Forms

Predicted Serotonin (B10506) Transporter (SERT) Inhibition Mechanisms

Based on the available search results, there is no information or research findings presented that predict or investigate this compound's mechanisms of action as a Serotonin Transporter (SERT) inhibitor.

Comprehensive Analysis of this compound's Biological Activities

This compound exhibits several biological activities, particularly impacting the gastrointestinal and hepatic systems. Research indicates its role as an antispasmodic and a choleretic. wikipedia.orgwjgnet.com

The effects of this compound on the gastrointestinal system primarily involve its influence on smooth muscle activity and bile flow, which are relevant in conditions affecting the biliary tract.

Studies in animal models have investigated the antispasmodic properties of this compound, particularly in the context of biliary colic. Research comparing this compound to other compounds, such as Fenipentol, has indicated that this compound demonstrated superior performance in reducing biliary colic in these models. wjgnet.com This effect is attributed to its antispasmodic characteristics. wjgnet.com

This compound is recognized for its use in the treatment of biliary dyskinesia. wikipedia.orgresearchgate.netnih.govbiomedpharmajournal.org Biliary dyskinesia is a functional disorder affecting the motility of the gallbladder. nih.govnih.gov While surgical intervention (cholecystectomy) is often considered the definitive treatment for biliary dyskinesia, medical therapies may be explored, particularly in cases involving functional bowel motility issues. nih.govnih.gov this compound's application in this area is related to its influence on the biliary system.

This compound also impacts the hepatic system, primarily through its effects on bile production and flow.

This compound is known to enhance liver function, primarily through its classification as a cholagogue and choleretic. wikipedia.orgwjgnet.com A cholagogue stimulates the release of bile from the gallbladder, while a choleretic increases the production of bile by the liver. By promoting bile flow, this compound contributes to the physiological processes of the liver related to digestion and waste elimination. This choleretic activity is considered a key aspect of its biological effects on the hepatic system. wjgnet.com

Hepatotrophic Effects and Liver Regeneration in Animal Models

Central Nervous System Activities and Potential Therapeutic Roles

Research into the central nervous system (CNS) activities of this compound is limited. Some computational studies, such as those employing PASS (Prediction of Activity Spectra for Substances) analysis, have explored the potential biological activities of various compounds, including this compound. One such analysis predicted potential for neurological disorder treatment based on structural properties, although this is a computational prediction and requires experimental validation. nih.gov General research into CNS-acting chemicals highlights various mechanisms, including interactions with adrenergic receptors and neurotransmitter release, but a direct link to this compound's mechanism in the CNS is not clearly established in the provided search results. opcw.orgdrugbank.comnih.gov

Anti-Inflammatory Activities in Context of Prodrug Research

This compound has been discussed in the context of prodrug research, particularly concerning arylalkanoic acids known for anti-inflammatory properties through cyclooxygenase (COX) inhibition. While this compound is structurally related to compounds like Fenbufen, which are metabolized to active anti-inflammatory agents, direct evidence for the formation of a corresponding acetic acid metabolite from this compound in vivo has not been provided in some studies. mdpi.com Therefore, its potential anti-inflammatory action as a prodrug requiring metabolic conversion remains an area requiring further ascertainment. mdpi.com However, related acidic metabolites found in various species appear to be responsible for anti-inflammatory activity involving COX inhibition. mdpi.comnih.gov Docking experiments with CYP1A2, an enzyme involved in the metabolism of some prodrugs to active anti-inflammatory forms, suggest that compounds in this group, including this compound, are able to enter the enzyme's binding site, indicating the feasibility of metabolic transformation. mdpi.comnih.gov

Antineoplastic Potential via Enzyme Inhibition

The antineoplastic potential of compounds can be linked to their ability to inhibit enzymes crucial for cancer cell growth and survival. Histone deacetylases (HDACs), particularly HDAC6 and HDAC1, have emerged as promising targets for anticancer drugs. nih.govnih.govresearchgate.net While some studies using virtual screening and molecular docking have included this compound in screenings against enzymes like HDAC1, identifying potential interactions based on computational analysis, these findings require experimental validation to confirm any actual inhibitory effect and subsequent antineoplastic potential. nih.govnih.gov

Metabolism and Pharmacokinetic Research of Florantyrone

In Vivo Metabolic Pathways and Metabolite Identification

Studies have indicated that Florantyrone undergoes metabolic conversion in vivo, leading to the formation of several metabolites. The specific pathways involved and the comprehensive identification of all metabolites are areas of ongoing research.

Glucuronidation Processes of this compound

Glucuronidation is a significant metabolic pathway for many compounds, facilitating their excretion. This compound is reported to be metabolized via glucuronidation. This process typically involves the conjugation of the parent compound or its metabolites with glucuronic acid, resulting in more water-soluble derivatives that can be readily eliminated from the body, primarily through the kidneys.

Identification and Characterization of this compound Metabolites in Biological Systems

Research has demonstrated the conversion of this compound into several metabolites within biological systems. Early studies dating back to the 1960s focused on identifying these metabolites. While the presence of multiple metabolites has been established, comprehensive characterization and identification of all metabolic products in various biological systems may still be explored in current research.

Investigation of Specific Metabolite Formation (e.g., Acetic Acid Metabolite)

The formation of specific metabolites, such as an acetic acid metabolite, has been investigated for compounds structurally related to this compound, particularly those in the class of 4-oxobutanoic acid derivatives. While some analogues undergo metabolic transformation into corresponding acetic acid derivatives, which can be pharmacologically active, there has been no reported evidence for the formation of an acetic acid metabolite from this compound itself. This suggests that this compound's metabolic fate may differ in this regard from some related compounds.

Comparative Pharmacokinetic Profiling

Pharmacokinetic studies provide insights into the absorption, distribution, metabolism, and excretion of a compound. Research on this compound has included some assessment of its pharmacokinetic properties.

Absorption Dynamics and Hepatic Metabolism

Limited clinical data are available regarding the absorption dynamics of this compound. However, some studies suggest rapid absorption. Hepatic metabolism is a primary route of biotransformation for many drugs, and this compound is understood to undergo hepatic metabolism. While a study on its metabolism in sheep has been conducted, it remains unclear if hepatic transformation leads to side chain shortening. A high rate of unchanged drug was reportedly recovered after oral administration in rats, which could imply varying degrees of hepatic transformation depending on the species.

Half-life Characteristics in Comparison with Analogues

The half-life of a compound is a key pharmacokinetic parameter indicating the time it takes for the concentration of the drug in the body to reduce by half. This compound is reported to have a longer half-life compared to Fenipentol, another choleretic agent. For comparison, the half-life of Fenipentol is described as limited, with studies suggesting rapid absorption and hepatic metabolism. The longer half-life of this compound could influence its duration of action and dosing frequency compared to analogues with shorter elimination times. While specific numerical values for this compound's half-life are not consistently provided across available sources, the comparative data with Fenipentol highlights a notable difference in their pharmacokinetic profiles.

Below is a comparative overview of pharmacokinetic characteristics for this compound and Fenipentol based on available information:

| Property | This compound | Fenipentol |

| Absorption Dynamics | Suggested rapid absorption | Suggested rapid absorption |

| Hepatic Metabolism | Undergoes hepatic metabolism . Unclear if side chain shortening occurs . | Undergoes hepatic metabolism |

| Half-life | Longer half-life than Fenipentol | Limited, shorter than this compound |

Influence of Structural Diversity on Bioavailability and Target Specificity

The chemical structure of a compound significantly dictates its pharmacokinetic properties, including bioavailability, and its interaction with biological targets, influencing specificity. This compound, a fluoranthene (B47539) derivative, possesses a distinct structural core compared to other choleretic compounds such as Fenipentol (a benzyl (B1604629) alcohol derivative) and Hymecromone (a coumarin (B35378) derivative) . This structural diversity contributes to observed differences in their bioavailability and target specificity .

This compound is noted for exhibiting a dual action, functioning as both a choleretic and an antispasmodic . In contrast, Fenipentol is primarily described as a choleretic, and Hymecromone is mainly utilized as a diagnostic agent for biliary dyskinesia . These functional distinctions are inherently linked to the unique structural features of each compound, which influence their interactions with specific biological pathways and receptors. For instance, the presence of the fluoranthene ring system in this compound, as opposed to the simpler structures of Fenipentol or Hymecromone, likely plays a role in its ability to exert both choleretic and antispasmodic effects.

Studies comparing this compound with structurally related compounds highlight how the core chemical framework impacts their in vivo behavior and therapeutic profiles . While specific detailed data on how every aspect of this compound's structure influences its bioavailability or target binding affinity were not extensively available in the provided sources, the general principle that structural variations among choleretics lead to differing pharmacokinetic and pharmacodynamic properties is evident . The metabolism of this compound, which involves glucuronidation, also contributes to its pharmacokinetic profile, including its half-life .

Methodological Approaches for Metabolic and Pharmacokinetic Analysis

Investigating the metabolism and pharmacokinetics of this compound, like other pharmaceutical compounds, relies on a variety of analytical and in vivo study methodologies. These approaches enable the identification of metabolites, the elucidation of metabolic pathways, and the assessment of the compound's fate within a living organism.

Application of Analytical Techniques for Metabolite Detection (e.g., HPLC for related compounds)

Analytical techniques are fundamental to detecting and characterizing drug metabolites in biological samples. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation, identification, and quantification of components in complex mixtures, including drug metabolites in biological fluids such as urine, plasma, and bile , . Given that this compound is a fluoranthene derivative and fluoranthene is a polycyclic aromatic hydrocarbon (PAH), analytical methods developed for PAHs and their metabolites are often relevant. HPLC coupled with detectors like UV-visible or fluorescence detectors has been used for detecting and quantifying PAHs and their metabolites in biological samples , .

The application of HPLC in metabolic studies typically involves the chromatographic separation of the parent compound and its metabolites based on their differential affinities for a stationary phase and a mobile phase . For metabolite detection, HPLC is often coupled with Mass Spectrometry (MS), forming HPLC-MS. This hyphenated technique is particularly powerful as it provides detailed structural information about the detected metabolites, aiding in their identification . HPLC-PDA (Photodiode Array) detection is another variant that allows for the simultaneous determination of multiple related analytes .

Sample preparation is a critical step before HPLC analysis of biological samples and may involve techniques such as liquid-liquid extraction or solid-phase extraction to isolate and concentrate the analytes of interest while minimizing interference from endogenous compounds , . The use of radiolabeled drugs can also significantly aid in the detection and quantification of metabolites during chromatographic analysis by allowing for the tracking of the compound and its transformation products . While specific detailed protocols for this compound analysis using HPLC were not provided, the general principles and techniques applied to drug metabolite analysis using HPLC, as described in the search results, are applicable.

In Vivo Metabolic Transformation Studies

In vivo metabolic transformation studies are essential for understanding the comprehensive metabolic fate of a compound within a living organism. These studies involve administering the compound to animals or humans and analyzing biological samples (e.g., blood, urine, bile, feces, tissues) over time to identify and quantify the parent compound and its metabolites.

Research on the in vivo metabolism of this compound has been conducted. An early study in 1961 investigated the metabolites of this compound . More recent information indicates that this compound is converted into several metabolites in vivo . However, it has been noted that evidence for the formation of a corresponding acetic acid metabolite, which is a common metabolic transformation for some related arylalkanoic acids, has not been provided for this compound .

Studies in rats involving oral administration of this compound showed a high rate of recovery of the unchanged drug , . This observation suggests that, at least in rats and under the conditions of that study, a significant portion of the administered dose may not undergo extensive metabolic transformation or that the rate of metabolism is relatively slow compared to elimination of the parent compound. While a study on this compound metabolism in sheep was also mentioned, it was unclear whether hepatic transformation led to side chain shortening in that species , . These in vivo studies highlight potential species differences in metabolism and the complexity of fully elucidating metabolic pathways.

Advanced Research Methodologies and Translational Studies for Florantyrone

In Vitro and In Vivo Experimental Models

The investigation of Florantyrone involves both in vitro (cell-based) and in vivo (animal) models to assess its effects at different levels of biological organization.

Cell-Based Assays for Mechanistic Investigations

While specific details on cell-based assays directly utilizing this compound are not extensively detailed in the provided search results, cell-based assays are broadly recognized as crucial tools for investigating the mechanisms of action of drug candidates . These assays can provide insights into a compound's interaction with specific cellular targets, signaling pathways, and cellular processes. For instance, cell-based assays are used to study G protein-coupled receptor (GPCR) activation, ion channel activity, and gene regulation, all of which could be relevant to this compound's reported choleretic and antispasmodic effects . They can also be employed to evaluate potential tissue-specific toxicity . The use of various cell types, including primary cells, established cell lines, and genetically modified cells, allows for targeted investigations into a compound's effects on specific cell populations relevant to its therapeutic indication, such as liver cells or smooth muscle cells .

Computational approaches, such as molecular docking and simulations, can complement cell-based assays by predicting the binding affinity and interaction mechanisms of compounds with target proteins . This compound has been included in virtual screening studies, for example, in the context of identifying potential inhibitors of targets like the serotonin (B10506) transporter (SERT) or Histone deacetylase 1 (HDAC1), suggesting its potential for interaction with various biological targets .

Animal Models in Preclinical Research

Animal models are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and potential toxicity of drug candidates like this compound . These models allow for the assessment of a compound's effects within a complex biological system, providing a more comprehensive understanding of its therapeutic potential.

Models for Choleretic and Antispasmodic Activity Assessment

Animal models have been instrumental in demonstrating this compound's choleretic and antispasmodic properties. Studies in animal models have shown that this compound can increase bile flow and has outperformed other compounds in reducing biliary colic, indicating its effectiveness in addressing issues related to bile secretion and smooth muscle spasms in the biliary tract .

Experimental models for assessing antispasmodic activity often utilize isolated organs, such as guinea pig ileum or rat ileum and trachea, as well as live animals . These models allow researchers to measure the compound's ability to relax smooth muscles contracted by various stimuli. The use of extracted organs in physiological solutions is a common ex vivo technique . In vivo techniques, such as gastrointestinal transit tests, are also employed .

Animal models for choleretic activity typically involve measuring bile flow and composition after administration of the test compound. Studies in rats, for example, have been used to demonstrate the choleretic effects of compounds by observing increased output of pancreatic juice and protein synthesis .

Models for Neuropharmacological Evaluation

Research has indicated that this compound, or related compounds, may have neuropharmacological effects, including the modulation of neurotransmitter levels, particularly in the context of GABAergic signaling . Animal models are crucial for evaluating such effects within the central nervous system. While specific animal models used for this compound's neuropharmacological evaluation are not detailed in the provided snippets, neuropharmacological studies in animals often involve behavioral tests, electrophysiological recordings, and biochemical analyses of neurotransmitter levels in different brain regions to assess a compound's impact on neurological function and behavior . Computational studies have also explored this compound's potential interaction with targets like the serotonin transporter (SERT), which is relevant to neuropharmacology .

Models for Liver Regeneration Studies

Animal models of liver regeneration are widely used to study the mechanisms underlying liver repair and to evaluate the potential of compounds to promote this process . The partial hepatectomy (PHx) model, where a portion of the liver is surgically removed, is a classic method for inducing liver regeneration in animals, particularly rats and mice . Chemical damage models, using hepatotoxins like carbon tetrachloride (CCl4) or acetaminophen (B1664979) (APAP), are also employed and are considered to better mimic the regenerative response seen in human liver disease that involves inflammation .

Studies have investigated the effects of various compounds on liver regeneration in these animal models . While one source mentions this compound in a list of hepatotrophic compounds fed to rats, it notes that most tested agents, including this compound at higher levels, tended to depress regeneration in operated rats . This suggests that while this compound was included in such studies, its effect on liver regeneration in this specific context might not have been stimulatory at the tested doses or conditions . Further detailed research findings on this compound's specific impact on liver regeneration in animal models beyond this mention are not provided in the search results.

Data from a study on the action of drugs and chemical agents on rat liver regeneration included this compound:

| Compound | Type | Feeding Level (% in diet) | Effect on Liver Regeneration (Operated Rats) |

| This compound | Hydrocholeretic | 0.30 | Tended to depress at higher levels |

| Mephenytoin | Anticonvulsant | 0.15 | Hepatotrophic |

| Phenobarbital | Sedative | 0.10 | Hepatotrophic |

| Griseofulvin | Antifungal | 0.50 | Hepatotrophic |

| Cyproterone acetate | Anti-androgen | 0.020 and 0.050 | Hepatotrophic |

In Vitro and In Vivo Mutagenicity Assessments (e.g., for Fluoranthene (B47539), a related structure)

Mutagenicity assessments are crucial for evaluating the potential of a compound to cause genetic mutations. While direct mutagenicity data for this compound is not prominently featured in the search results, studies on Fluoranthene, a related polycyclic aromatic hydrocarbon from which this compound is manufactured, provide relevant insights into the assessment methodologies .

In vitro mutagenicity studies on Fluoranthene have been conducted using bacterial systems, such as the Ames test with Salmonella typhimurium, and mammalian cell lines, such as Chinese hamster ovary (CHO) cells . These assays often require metabolic activation systems (e.g., liver microsomes) to mimic the body's metabolism of the compound . Results for Fluoranthene in these in vitro tests have been equivocal, with both positive and negative findings reported depending on the specific strain or cell line and the presence of metabolic activation . For instance, Fluoranthene has been shown to induce sister chromatid exchanges (SCEs) in CHO cells with metabolic activation .

In vivo mutagenicity assessments for Fluoranthene have been performed in animal models, such as mice and rats . The mouse bone marrow micronucleus test and the rat liver unscheduled DNA synthesis (UDS) test are common in vivo assays used to evaluate chromosomal damage and DNA repair, respectively . Studies on Fluoranthene in mice have yielded negative results in vivo . One study concluded that Fluoranthene did not show evidence of genotoxicity in the mouse micronucleus test or the rat liver UDS test following acute oral administration, suggesting that the mutagenic activity observed in some in vitro systems may not be expressed in vivo, possibly due to differences in metabolism and distribution of metabolites .

The Ames test, a widely used bacterial reverse mutation test, employs specific strains of Salmonella typhimurium that are histidine-dependent mutants . The test assesses the ability of a chemical substance to cause mutations that revert these strains back to a histidine-independent state, allowing them to grow on a histidine-deficient medium .

The assessment of mutagenicity for compounds like this compound, given its structural relationship to Fluoranthene, would likely involve a battery of both in vitro and in vivo tests to thoroughly evaluate its genotoxic potential.

Computational and In Silico Approaches

Computational and in silico approaches have become indispensable tools in modern drug discovery and translational research, offering efficient and cost-effective methods to predict the potential biological activities, understand molecular interactions, and identify potential therapeutic applications of compounds like this compound. These methods leverage computational power to simulate biological processes and analyze large datasets, guiding experimental studies and accelerating the identification of promising candidates for further investigation.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a key computational technique used to predict the preferred orientation, or "pose," of a ligand (such as this compound) when bound to a specific biological target, typically a protein receptor or enzyme . This method estimates the binding affinity between the molecule and its target, providing insights into the potential strength and nature of their interaction . By evaluating various poses and calculating a docking score, researchers can prioritize compounds most likely to bind to the target site .

This compound has been included in molecular docking screens aimed at identifying potential inhibitors for various targets. For instance, in a study focused on identifying potential repurposed drugs for serotonin transporter (SERT) inhibition, this compound was among the molecules subjected to molecular docking simulations against SERT . The docking analysis provides estimated binding energies, which are indicative of the predicted affinity of the ligand for the target protein. In the SERT inhibition study, this compound showed a docking score of -10.6 kcal/mol .

Molecular docking is also utilized to understand the specific interactions between the ligand and the amino acid residues within the binding site, such as hydrogen bonding, hydrophobic contacts, and pi-pi stacking interactions . These detailed interaction analyses help to elucidate the potential mechanism of action of the compound at the molecular level .

Molecular Dynamics Simulations for Structural Stability and Binding

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time . MD simulations assess the stability of the complex in a simulated physiological environment, accounting for the flexibility of both the ligand and the target protein, as well as the influence of solvent molecules . This provides a more realistic representation of the binding event and helps to validate the stability of the interactions predicted by docking .

MD simulations can reveal crucial information about the conformational changes of the protein upon ligand binding, the fluctuations of residues in the binding site, and the persistence of key interactions over the simulation period . While specific detailed MD simulation results solely focused on this compound binding were not prominently found in the search results within the scope of the outline, this compound was identified in an initial molecular docking screen for SERT inhibitors . The study that included this compound in its docking phase subsequently performed MD simulations on the top-ranked candidates (such as Flunarizine) to assess the stability of their complexes with SERT . The stable nature of the complexes formed by these top candidates in MD simulations supports the potential of molecules identified in the initial docking screen, including this compound, to form stable interactions with the target . Analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD trajectories helps to understand the structural deviations and flexibility of the protein-ligand complex, providing further confidence in the predicted binding modes .

Virtual Screening Techniques for Drug Repurposing and Target Identification

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify potential drug candidates that are likely to bind to a specific biological target . VS can be employed for both identifying novel ligands for a known target (forward screening) and predicting potential targets for a known compound (reverse screening or target fishing) . This approach is particularly valuable in drug repurposing, where existing drugs with known safety profiles are screened for new therapeutic uses .

This compound's potential therapeutic applications have been explored through virtual screening approaches. Its identification as a potential SERT inhibitor, for instance, was a result of a virtual screening study that involved the computational evaluation of a library of compounds against the SERT protein .

Prediction of Activity Spectra for Substances (PASS) analysis is a widely used in silico method that predicts the potential biological activities of a compound based on its structural formula . The PASS online tool compares the structural features of a query molecule with a database of thousands of molecules with known biological activities and predicts a spectrum of possible activities with associated probabilities .

The prediction results are presented as two probabilities: Pa (probability to be active) and Pi (probability to be inactive) . If Pa > Pi, the likelihood of the compound exhibiting the predicted activity is higher . This compound has been subjected to PASS analysis in studies investigating its potential biological effects . This analysis can provide valuable preliminary insights into the diverse range of biological activities a compound might possess, guiding further experimental investigations.

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation, and their aberrant activity is implicated in various cancers . Inhibitors of HDACs (HDAC inhibitors) have emerged as a promising class of anticancer agents . Computational methods, including virtual screening and molecular docking, are employed to identify potential HDAC inhibitors .

This compound has been explored in the context of computational studies related to HDAC inhibition. In one study involving virtual screening and molecular dynamics simulations to identify potential HDAC1 inhibitors, this compound was included in the initial docking analysis . While the primary focus of that study was on other compounds, this compound's inclusion in the screening panel suggests its consideration as a molecule with potential interactions with HDACs, based on computational predictions . The docking analysis in this context provides a predicted binding affinity for this compound with HDAC1 .

Neuropsychiatric disorders, such as major depressive disorder and Parkinson's disease, are complex conditions that involve dysregulation of various neurotransmitter systems and molecular pathways . The serotonin transporter (SERT) is a key target for many antidepressant medications, which work by inhibiting serotonin reuptake . Computational approaches are utilized to identify potential modulators of these targets for therapeutic intervention .

As mentioned earlier, this compound was identified as a potential SERT inhibitor through virtual screening and molecular docking simulations . This suggests a potential application of this compound in the treatment of neuropsychiatric disorders where modulating serotonin levels through SERT inhibition could be beneficial, such as major depressive disorder . The computational findings provide a basis for further investigation into this compound's effects on SERT activity and its potential therapeutic utility in these conditions.

While computational studies are also actively being pursued for Parkinson's disease, including investigations into protein aggregation and genetics , a direct link between this compound and computational studies specifically focused on Parkinson's disease targets (other than potentially through broader neuropsychiatric disorder screens that include targets like SERT) was not explicitly found in the search results within the defined scope. The computational research on this compound in the context of neuropsychiatric disorders appears primarily focused on its potential as a SERT inhibitor.

Here is a summary of some computational findings related to this compound:

| Study Focus | Target Protein | Computational Method | Key Finding Related to this compound | Source |

| SERT Inhibition | SERT | Molecular Docking, PASS Analysis | Identified in screening, Docking Score: -10.6 kcal/mol, PASS analysis conducted | |

| HDAC1 Inhibition | HDAC1 | Molecular Docking | Included in docking screen, Docking Score provided in supplementary data |

Note: Docking scores are context-dependent and can vary based on the software and parameters used.

Application in Cancer Therapeutics (HDAC Inhibitors)

Synthetic Strategies and Derivative Development

Synthesis of this compound Analogues and Prodrugs

The synthesis of analogues and prodrugs of existing drugs is a common strategy in medicinal chemistry to improve their properties, such as bioavailability, metabolic stability, or targeted delivery . A prodrug is typically a pharmacologically inactive derivative of a parent drug that undergoes conversion in vivo to release the active compound . This compound itself is a derivative, manufactured from fluoranthene and succinic anhydride (B1165640) .

Development of Arylalkanoic Acid Prodrug Derivatives

This compound is classified as a 4-oxobutanoic acid derivative, which falls under the broader category of arylalkanoic acids . Arylalkanoic acid derivatives represent a large class of compounds, many of which are known for their anti-inflammatory properties . Some arylalkanoic acids are administered as prodrugs that require metabolic activation to yield the active form . For example, Fenbufen, a 4-oxobutanoic acid derivative, is a prodrug that is transformed in the liver into the corresponding acetic acid derivative, Felbinac, which has anti-rheumatic properties . While this compound has been shown to be converted into several metabolites in vivo, evidence for the formation of a corresponding acetic acid metabolite is not provided in the search results, and its possible anti-inflammatory action remains to be ascertained . The development of arylalkanoic acid prodrugs often involves strategies to facilitate hepatic activation by enzymes like CYP1A2 .

Exploration of Nitric Oxide Releasing Prodrugs

The development of nitric oxide (NO)-releasing prodrugs is an area of research aimed at leveraging the therapeutic potential of NO release . These prodrugs are designed to release effective amounts of nitric oxide in vivo, potentially offering comparable or superior therapeutic effects compared to the parent drug . This compound has been mentioned in the context of patents related to nitric oxide releasing prodrugs of therapeutic agents . These patents describe the synthesis of NO-releasing prodrugs obtained through the derivatization of known drugs or therapeutic agents containing functional groups such as carboxylic acid or hydroxyl groups . This suggests that this compound, possessing a carboxylic acid group, could potentially be a candidate for the development of NO-releasing prodrug derivatives. Such prodrugs are designed to undergo enzymatic cleavage to release both the parent drug and nitric oxide .

Clinical Research Trajectory and Translational Prospects of Florantyrone

Current Status of Clinical Investigations and Identified Gaps

Existing information indicates a notable scarcity of robust clinical trials specifically focused on Florantyrone. This limited clinical data represents a significant gap in the understanding of its full therapeutic potential and clinical profile.

Limited Clinical Data and Need for Robust Trials

Compared to other compounds with similar therapeutic uses, such as Hymecromone, which is widely validated for diagnostic use, this compound lacks extensive clinical trial data. While this compound's antispasmodic action offers a distinct advantage, this property necessitates further human trials to be fully evaluated and leveraged. The absence of comprehensive clinical investigation hinders a thorough assessment of its efficacy across various patient populations and conditions where its choleretic and antispasmodic effects could be beneficial. The need for robust clinical trials is paramount to establish a strong evidence base for its therapeutic actions and to delineate its place in clinical practice.

Lack of Comprehensive Human Trials for Specific Therapeutic Actions

Despite its identified uses, there is a notable lack of comprehensive human trials specifically designed to investigate the full spectrum of this compound's therapeutic actions. The available information points to limited clinical data, with some studies suggesting rapid absorption and hepatic metabolism, and dose-dependent efficacy in increasing bile flow. However, detailed clinical trials exploring specific therapeutic actions beyond these initial observations are not readily apparent in the search results. This gap highlights the necessity for targeted human trials to fully understand how this compound exerts its effects in the human body and its potential in treating specific conditions.

Methodological and Ethical Frameworks for Future Clinical Development

Advancing the clinical development of this compound requires careful consideration of methodological and ethical frameworks to ensure that future studies are both scientifically rigorous and protect the well-being of participants.

Design Considerations for Basic Clinical Research Studies

The design of basic clinical research studies for this compound should incorporate key considerations to generate meaningful and reliable data. General principles for designing clinical trials emphasize the importance of factors such as starting dose selection, study size and population, dose escalation schemes, and the specification of dose-limiting toxicities. For early-phase trials, particularly First-in-Human (FIH) studies, thorough planning across multiple disciplines is essential, integrating regulatory requirements, preclinical safety testing, and robust safety monitoring. While the provided search results offer general guidance on clinical trial design, specific considerations for this compound would need to be tailored based on its unique properties and the objectives of the research.

A critical component of future clinical development involves the comprehensive investigation of this compound's pharmacokinetics and metabolism in human subjects. Pharmacokinetic studies are essential to understand how the drug is absorbed, distributed, metabolized, and eliminated by the body. Preclinical pharmacokinetic data can provide an estimation of the therapeutically relevant dose range for human studies. While one early study in 1961 investigated the metabolites of this compound, suggesting it is metabolized via glucuronidation and has a longer half-life compared to Fenipentol, more detailed and contemporary pharmacokinetic studies in humans are needed. Such studies would help clarify its metabolic pathways, the enzymes involved, potential drug-drug interactions, and how these factors might influence its efficacy and safety profile in diverse human populations.

Future clinical research should also focus on studying the physiological and biochemical responses to this compound in humans. This involves assessing how the compound affects relevant biological systems and pathways. For a choleretic and antispasmodic agent, this would include detailed investigations into its effects on bile secretion, gallbladder motility, and the function of the biliary tract. Studies evaluating biochemical markers related to liver function, bile composition, and smooth muscle activity would be crucial. While the search results mention this compound's efficacy in increasing bile flow is dose-dependent , a comprehensive understanding of the physiological and biochemical cascades triggered by this compound in humans is necessary to fully elucidate its mechanism of action and predict its clinical effects.

Investigation of Pharmacokinetics and Metabolism in Human Subjects

Therapeutic Repurposing and Novel Clinical Applications

Investigation of Anti-Inflammatory Applications

The potential anti-inflammatory applications of this compound have been a subject of investigation, although its primary historical use has been as a cholagogue and choleretic for the treatment of biliary dyskinesia. this compound is a fluoranthene (B47539) congener and a derivative of 4-oxobutanoic acid. Compounds within the arylalkane class, including derivatives of arylacetic acids, have been recognized for their anti-inflammatory properties.

Research involving molecular docking experiments has explored the potential of 4-oxobutanoic acid derivatives, including this compound, to undergo metabolic conversion into acetic acid derivatives via interaction with the CYP1A2 enzyme. This metabolic pathway is relevant because the resulting acetic acid metabolites could potentially exert anti-inflammatory effects, similar to other anti-inflammatory agents. Docking studies suggest that this compound is capable of entering the binding site of CYP1A2, indicating that such a metabolic transformation is feasible. However, it is important to note that while this compound has been shown to be converted into several metabolites in vivo, direct evidence for the formation of the corresponding acetic acid metabolite and its subsequent anti-inflammatory action is still being ascertained.

While this compound shares structural similarities with other choleretic compounds like Fenipentol and Hymecromone, which have demonstrated anti-inflammatory effects (e.g., Hymecromone inhibiting prostaglandin (B15479496) synthesis to reduce bile duct inflammation), the specific anti-inflammatory action of this compound itself requires further clarification through dedicated research.

Potential in Infectious Disease Therapeutics

The potential of this compound in the context of infectious disease therapeutics has been explored, particularly through in silico drug repurposing studies. The urgent need for new therapeutic approaches, especially during global health crises like the COVID-19 pandemic, has driven research into repurposing existing drugs.

One area of investigation has involved computational docking simulations to assess the binding affinity of known drugs, including this compound, to targets relevant in infectious diseases. In the context of SARS-CoV-2, studies have focused on proteins crucial for viral entry and replication, such as neuropilin-1 (NRP1). NRP1 is a host protein that facilitates SARS-CoV-2 entry into cells, making it a potential therapeutic target.

In silico studies have indicated that this compound may bind to NRP1. While the binding energy reported for this compound in one study was -7.9 kcal/mol, placing it among a list of drugs showing affinity for NRP1, it is crucial to interpret these computational findings with caution. These results suggest a potential for interaction but require experimental validation to confirm any antiviral effect or mechanism of action.

Drug repurposing approaches, often guided by polypharmacology (identifying molecules active against multiple targets), are considered effective strategies for exploring potential leads against infectious diseases. While this compound has been included in lists of compounds screened computationally against SARS-CoV-2 targets, its specific efficacy or role in infectious disease therapeutics remains an area requiring further dedicated research and experimental verification.

Table 1: In Silico Binding Affinity of this compound to NRP1

| Compound | Target | Vina Binding Energy (kcal/mol) |

| This compound | NRP1 | -7.9 |

Future Directions and Emerging Research Avenues for Florantyrone

Exploration of Novel Mechanisms and Undiscovered Targets

Current understanding of Florantyrone primarily centers on its effects on bile production and flow, alongside observed antispasmodic activity. However, the precise molecular targets and comprehensive mechanisms underlying these effects warrant further investigation. For instance, while its metabolism via glucuronidation has been noted, a 1961 study explored its metabolites, indicating early interest in its biotransformation. More recent research highlights a gap in understanding regarding a possible anti-inflammatory action, as evidence for the formation of a corresponding acetic acid metabolite, relevant in the context of other arylalkanoic acid prodrugs, is lacking. This suggests a potential area for exploring novel mechanisms beyond its established gastrointestinal effects.

Future research should aim to:

Identify specific protein receptors or enzymes that interact with this compound to mediate its choleretic and antispasmodic effects.

Investigate the potential anti-inflammatory pathways influenced by this compound or its metabolites, as suggested by the gap in understanding regarding acetic acid metabolite formation.

Explore its interaction with ion channels or signaling pathways relevant to smooth muscle function to better understand its antispasmodic properties.

Utilize modern pharmacological techniques, such as target deconvolution studies, to identify previously undiscovered binding partners or functional targets.

Development of Advanced Analytical and Characterization Methodologies

Accurate and sensitive analytical methods are crucial for the research and development of any pharmaceutical compound. While standard techniques likely exist for this compound, future directions involve developing advanced methodologies to support deeper investigations. General principles of analytical method development in the pharmaceutical industry emphasize accuracy, reliability, and compliance with regulatory standards, involving steps like selecting appropriate techniques, optimizing conditions, and performing validation. Key aspects include assaying active ingredients, identifying degradation products, and impurity profiling.

For this compound, advanced analytical and characterization methodologies could focus on:

Developing highly sensitive and specific methods for quantifying this compound and its known and potential metabolites in various biological matrices (e.g., bile, plasma, tissue).

Implementing advanced separation techniques coupled with mass spectrometry (e.g., LC-MS/MS, GC-MS) for comprehensive metabolite profiling and identification of novel biotransformation products.

Developing robust methods for impurity profiling, including the detection and characterization of process-related impurities and degradation products, which is a critical aspect of pharmaceutical quality control.

Creating analytical methods specifically tailored for novel formulations of this compound, such as those designed for mucosal delivery.

Integration of Omics Data (e.g., Proteomics, Metabolomics) in this compound Research

The integration of omics data provides a systems-level view of biological processes and can offer profound insights into a compound's effects. While a historical study touched upon this compound metabolites , modern metabolomics involves high-throughput analysis to capture a comprehensive profile of small molecules. Similarly, proteomics can identify protein targets and pathways affected by a compound. The integration of diverse omics data, such as gene expression profiles with protein-protein interaction networks, is increasingly used in drug discovery to build a comprehensive picture of molecular landscapes in disease.

Applying omics approaches to this compound research could involve:

Conducting comprehensive metabolomics studies to fully map the metabolic fate of this compound in different physiological and pathological conditions.

Utilizing proteomics to identify proteins whose expression levels or post-translational modifications are altered by this compound treatment, potentially revealing novel targets or affected pathways.

Integrating transcriptomics data to understand how this compound influences gene expression profiles in relevant tissues or cell types.

Employing multi-omics approaches to correlate changes at the genomic, transcriptomic, proteomic, and metabolomic levels, providing a holistic understanding of this compound's biological impact.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for this compound and its Analogues

Artificial intelligence (AI) and machine learning (ML) are increasingly transforming drug discovery by enhancing data analysis, prediction, and optimization. These technologies are applied in areas such as virtual screening, target identification, predicting ADMET properties, and designing novel molecules. this compound has appeared in computational screening studies exploring potential interactions with various targets, including the serotonin (B10506) transporter and histone deacetylases, indicating its inclusion in such databases and efforts.

Future applications of AI and ML in this compound research include:

Utilizing virtual screening and molecular docking simulations to predict novel protein targets or pathways that this compound might interact with, based on its chemical structure.

Applying generative AI models to design and predict the properties of novel this compound analogues with potentially improved efficacy, specificity, or pharmacokinetic profiles.

Employing ML algorithms to analyze existing biological and chemical data related to this compound and similar compounds to identify patterns and predict new therapeutic applications or optimize its structure.

Using AI-driven approaches for predicting potential off-target effects or interactions, contributing to a better understanding of its pharmacological profile.

Global Collaborative Initiatives for Expedited Translational Research

Advancing the research and potential therapeutic applications of this compound can be significantly accelerated through global collaborative initiatives. While specific existing collaborations focused solely on this compound were not identified in the search, the principle of collaboration is fundamental to modern scientific progress and translational research.

Future directions could involve:

Establishing international research consortia focused on studying choleretic and antispasmodic compounds, including this compound, to share data, resources, and expertise.

Initiating collaborative projects between academic institutions and pharmaceutical companies to explore the potential repurposing of this compound for other conditions where its known mechanisms or newly discovered activities might be beneficial.

Creating open-access databases or platforms for sharing research data on this compound, including analytical data, in vitro and in vivo study results, and computational modeling outcomes.

Organizing international workshops or conferences dedicated to discussing the latest research on this compound and related compounds to foster collaboration and disseminate findings.

By pursuing these future directions, researchers can build upon the existing knowledge of this compound to unlock its full therapeutic potential and contribute to the development of new treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.